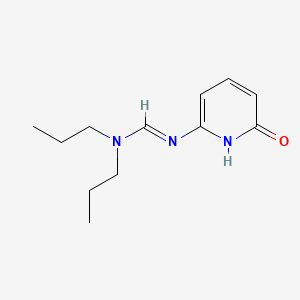

N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide

Vue d'ensemble

Description

CGP-28014, également connu sous le nom de N-(2-pyridone-6-yl)-N’,N’-di-n-propylformamidine, est un inhibiteur sélectif de la catéchol-O-méthyltransférase (COMT). Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la maladie de Parkinson. En inhibant la COMT, le CGP-28014 contribue à augmenter les niveaux de dopamine dans le cerveau, ce qui est bénéfique pour les patients atteints de la maladie de Parkinson .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le CGP-28014 peut être synthétisé par plusieurs voies. Une méthode implique la conversion de la 2-amino-6-hydroxypyridine avec le diéthylacétal de N,N-diméthylformamide pour former la N-(2-oxopyridin-6-yl)-N’,N’-diméthylformamidine. Cet intermédiaire est ensuite transaminé avec de la dipropylamine pour donner le CGP-28014 .

Méthodes de Production Industrielle : La production industrielle du CGP-28014 implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés du produit final. Des détails spécifiques sur les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature.

Analyse Des Réactions Chimiques

Types de Réactions : Le CGP-28014 subit principalement des réactions d'inhibition avec la catéchol-O-méthyltransférase. Il ne participe pas de manière significative aux réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques normales .

Réactifs et Conditions Communs : Le principal réactif impliqué dans la réaction avec le CGP-28014 est la catéchol-O-méthyltransférase. Les conditions de réaction impliquent généralement un pH et une température physiologiques, car le composé est conçu pour fonctionner dans le corps humain .

Principaux Produits Formés : Le principal produit formé à partir de la réaction du CGP-28014 avec la catéchol-O-méthyltransférase est l'inhibition de l'enzyme elle-même. Cette inhibition entraîne une augmentation des niveaux de dopamine et d'autres catécholamines dans le cerveau .

Applications de la Recherche Scientifique

En inhibant la catéchol-O-méthyltransférase, le CGP-28014 contribue à augmenter les niveaux de dopamine dans le cerveau, ce qui est bénéfique pour les patients atteints de la maladie de Parkinson . De plus, le CGP-28014 a été étudié pour ses effets sur le métabolisme d'autres neurotransmetteurs et son utilisation potentielle dans d'autres troubles neurologiques .

Mécanisme d'Action

Le CGP-28014 exerce ses effets en inhibant la catéchol-O-méthyltransférase, une enzyme responsable de la dégradation des catécholamines telles que la dopamine. En inhibant cette enzyme, le CGP-28014 augmente les niveaux de dopamine dans le cerveau. Ceci est particulièrement bénéfique pour les patients atteints de la maladie de Parkinson, car la maladie se caractérise par de faibles niveaux de dopamine . La cible moléculaire du CGP-28014 est la catéchol-O-méthyltransférase, et la voie impliquée est la voie métabolique de la dopamine .

Applications De Recherche Scientifique

Inhibition of Catechol O-Methyltransferase (COMT)

One of the primary applications of N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide is its role as an inhibitor of catechol O-methyltransferase (COMT). This enzyme is crucial in the metabolism of catecholamines, including dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound can potentially enhance the effects of these neurotransmitters, making it significant in the treatment of conditions such as:

- Parkinson's Disease : COMT inhibitors are used to prolong the effect of levodopa therapy.

- Depression and Anxiety Disorders : Enhanced catecholamine levels can improve mood and anxiety symptoms.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. The compound's ability to inhibit COMT leads to increased levels of neuroprotective agents like dopamine in the brain. This has implications for:

- Cognitive Enhancement : Potential use in cognitive disorders where dopamine levels are critical.

- Neurodegenerative Diseases : Its neuroprotective effects could be beneficial in conditions like Alzheimer's disease.

Case Study 1: COMT Inhibition in Parkinson's Disease

A study published in Naunyn-Schmiedeberg's Archives of Pharmacology demonstrated that CGP 28014 significantly inhibited COMT activity in vitro. The study found that:

- Dosages of 0.1 to 10 µM resulted in a dose-dependent inhibition of enzyme activity.

- The compound was effective in increasing dopamine levels in neuronal cultures, suggesting potential therapeutic benefits for Parkinson's patients .

Case Study 2: Neuroprotective Mechanism Exploration

Another investigation focused on the neuroprotective mechanisms of CGP 28014. The findings revealed:

- Treatment with CGP 28014 reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

- The compound exhibited a protective effect against cell death induced by glutamate toxicity, indicating its potential use in neurodegenerative disease management .

Data Table: Summary of Research Findings

Mécanisme D'action

CGP-28014 exerts its effects by inhibiting catechol-O-methyltransferase, an enzyme responsible for the breakdown of catecholamines such as dopamine. By inhibiting this enzyme, CGP-28014 increases the levels of dopamine in the brain. This is particularly beneficial for patients with Parkinson’s disease, as the condition is characterized by low levels of dopamine . The molecular target of CGP-28014 is catechol-O-methyltransferase, and the pathway involved is the dopamine metabolic pathway .

Comparaison Avec Des Composés Similaires

Composés Similaires :

- Entacapone

- Tolcapone

- Tropolone

Comparaison : Le CGP-28014 est similaire aux autres inhibiteurs de la COMT tels que l'entacapone et le tolcapone dans son mécanisme d'action. Le CGP-28014 possède une structure non-catéchol unique, ce qui le différencie des autres inhibiteurs de la COMT . De plus, le CGP-28014 s'est avéré avoir une durée d'action et une puissance similaires à celles de la tropolone .

Activité Biologique

N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide, also known by its CAS number 111757-17-6, is a compound with notable biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 221.3 g/mol

- Chemical Structure :

- InChI:

InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16) - SMILES:

O=C1C=CC=C(N=CN(CCC)CCC)N1

- InChI:

Research indicates that this compound exhibits inhibitory effects on specific biological pathways. Its structure suggests potential interactions with enzymes involved in metabolic processes. The compound acts as an inhibitor of certain protein kinases, which play a critical role in cell signaling pathways related to cancer and other diseases .

Pharmacological Studies

-

Anticancer Activity :

- A study highlighted its effectiveness against PTEN-deficient tumors by inhibiting PI3K pathways. This inhibition resulted in reduced tumor growth in xenograft models .

- Another investigation demonstrated that the compound could modulate the activity of p-Akt in cancer models, suggesting a mechanism for its anticancer properties .

- Antiviral Properties :

Case Study 1: Tumor Growth Inhibition

In a controlled experiment involving PTEN-deficient prostate cancer models, this compound was administered to assess its impact on tumor proliferation. Results indicated a significant reduction in tumor size compared to control groups, with mechanisms linked to the modulation of key signaling pathways involved in cell survival and apoptosis .

Case Study 2: Viral Infection Management

A series of tests were conducted using viral strains known to affect immunocompromised patients. The compound was evaluated for its ability to inhibit viral replication. Results showed a marked decrease in viral load in treated subjects compared to untreated controls, supporting its potential as an antiviral agent .

Comparative Analysis

| Compound | Molecular Weight (g/mol) | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 221.3 | Anticancer, Antiviral | PI3K inhibition |

| Ganciclovir | 255.25 | Antiviral | DNA polymerase inhibition |

| AZD8186 | 320.4 | Anticancer | PI3Kβ/δ inhibition |

Propriétés

Numéro CAS |

111757-17-6 |

|---|---|

Formule moléculaire |

C12H19N3O |

Poids moléculaire |

221.30 g/mol |

Nom IUPAC |

N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |

InChI |

InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)/b13-10+ |

Clé InChI |

MEYPAYJYAZKERR-JLHYYAGUSA-N |

SMILES |

CCCN(CCC)C=NC1=CC=CC(=O)N1 |

SMILES isomérique |

CCCN(CCC)/C=N/C1=CC=CC(=O)N1 |

SMILES canonique |

CCCN(CCC)C=NC1=CC=CC(=O)N1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.